L-Cysteic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Chemistry and Function

Protein Modification and Labeling

L-Cysteic acid's derivative, Boc-L-cysteic acid, acts as a versatile tool for protein modification. Researchers utilize it to study protein structure, function, and regulation. By attaching Boc-L-cysteic acid to specific sites on a protein, scientists can probe the impact of these modifications on the protein's activity and interactions with other molecules Source: Santa Cruz Biotechnology, [product page for Boc-L-cysteic acid: ]. This technique helps elucidate how proteins function within cells.

Protein-Protein and Protein-Ligand Interactions

L-Cysteic acid derivatives are valuable for investigating interactions between proteins and other molecules like ligands (signaling molecules). By strategically incorporating these derivatives, researchers can study how proteins bind to each other or to ligands, providing insights into cellular processes and potential drug targets Source: Santa Cruz Biotechnology, [product page for Boc-L-cysteic acid acid-277316-57-1].

Cellular Metabolism and Stress Response

L-Cysteic acid's role in cellular processes is another area of active research. Studies suggest its involvement in regulating metabolism and cellular response to stress factors.

- Plant Stress Response: Research indicates that L-Cysteic acid might play a role in how plants respond to environmental stressors. The vast diversity of thiols (sulfur-containing compounds) in plants, including potential L-Cysteic acid derivatives, suggests a complex interplay in stress response mechanisms that warrants further investigation [Source: Pivato et al., 2014. Glutathione metabolism and S-alkylation in plant stress responses. Front Plant Sci., 5: 208].

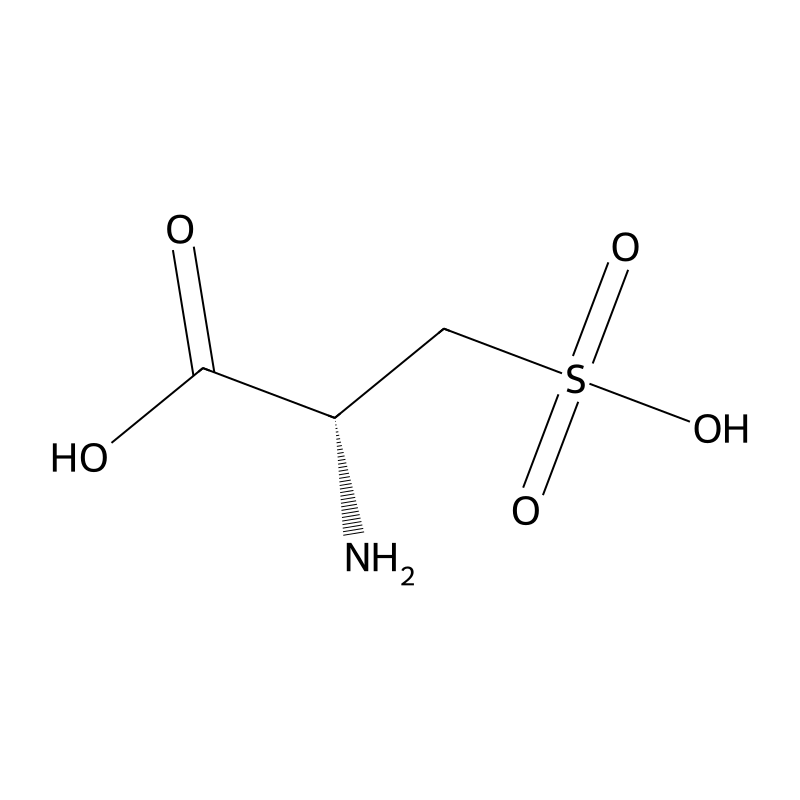

L-Cysteic acid, also known as 3-sulfo-L-alanine, is an organic compound with the chemical formula C₃H₇NO₅S. It is classified as a sulfonic acid and is generated by the oxidation of cysteine, where the thiol group is fully oxidized to a sulfonate group. At near-neutral pH, L-cysteic acid exists primarily in its zwitterionic form, which includes both a positively charged amino group and a negatively charged sulfonate group. This compound plays a significant role in various metabolic pathways, particularly in the biosynthesis of taurine in microalgae .

L-Cysteic acid has been identified as a metabolite in various organisms, including Escherichia coli and humans. Its biological functions include acting as a precursor to proteins and participating in metabolic pathways that lead to the synthesis of essential compounds like taurine. The compound's unique sulfonic acid group enhances its solubility and reactivity compared to other amino acids, allowing it to play diverse roles in cellular processes .

Several methods exist for synthesizing L-cysteic acid:

- Oxidation of Cystine: This method involves treating L-cystine with chlorine in water or alcohols, yielding L-cysteic acid and its esters .

- Paired Electrolysis: This modern technique has been shown to synthesize both L-cysteine and L-cysteic acid with high purity (over 98%) and yield (over 90%) through electrochemical processes .

- Biochemical Pathways: In biological systems, L-cysteic acid can be synthesized from cysteine via enzymatic oxidation processes.

L-Cysteic acid has several applications across different fields:

- Nutritional Supplements: It is sometimes included in formulations aimed at enhancing metabolic health or supporting amino acid balance.

- Biochemical Research: As a metabolite, it serves as a valuable marker for studying metabolic pathways involving sulfur-containing compounds.

- Pharmaceuticals: Its unique properties may offer potential therapeutic avenues for conditions linked to sulfur metabolism.

Research indicates that L-cysteic acid interacts with various biological systems. For instance, it has been shown to influence fatty acid synthesis by acting as a substrate for specific enzymes involved in this process . Additionally, studies have explored its role in oxidative stress responses due to its reactivity with reactive oxygen species . Understanding these interactions can provide insights into its potential therapeutic applications.

L-Cysteic acid shares similarities with several other amino acids and sulfonic acids. Here are some notable comparisons:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Cysteine | C₃H₇NO₂S | Precursor to L-cysteic acid; contains thiol group. |

| Taurine | C₂H₇NO₃S | Derived from cysteine; lacks the carboxylic group found in amino acids. |

| Methionine | C₅H₁₁NO₂S | Contains a thioether group; essential amino acid involved in methylation reactions. |

| Sulfobetaine | C₅H₁₁NO₃S | Quaternary ammonium compound; used as an osmolyte. |

Uniqueness of L-Cysteic Acid:

- The presence of a sulfonate group distinguishes L-cysteic acid from other amino acids, enhancing its solubility and reactivity.

- Its role as a precursor to taurine specifically in microalgae highlights its ecological significance compared to other similar compounds.

L-Cysteic acid was first identified in the early 20th century through oxidative studies of sulfur-containing amino acids. Its discovery is linked to investigations into cysteine metabolism, where researchers observed the formation of a sulfonic acid derivative upon vigorous oxidation. In 1928, Lissizin isolated the compound from human hair treated with potassium permanganate, marking its initial characterization. Subsequent studies in the 1930s–1940s clarified its role as an oxidation product of cysteine or cystine, with Friedmann demonstrating its synthesis via bromine-mediated oxidation.

The compound gained broader relevance in origins-of-life research when Choughuley and Lemmon (1966) synthesized cysteic acid under simulated primitive Earth conditions, suggesting its potential abiotic formation in prebiotic environments. This work connected cysteic acid to hypotheses about early biochemical evolution and taurine biosynthesis pathways.

Nomenclature and Chemical Classification

L-Cysteic acid systematically named (2R)-2-amino-3-sulfopropanoic acid, belongs to the class of sulfonic acid derivatives of amino acids. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number (anhydrous) | 498-40-8 | |

| CAS Number (monohydrate) | 23537-25-9 | |

| IUPAC Name | (2R)-2-amino-3-sulfopropanoic acid | |

| Molecular Formula | C₃H₇NO₅S | |

| Molecular Weight | 169.16 g/mol (anhydrous) |

Alternative designations include 3-sulfo-L-alanine and cysteine sulfonate, reflecting its structural relationship to alanine (sulfonic acid substitution at C3) and cysteine (oxidation state). The compound is classified as:

- Non-proteinogenic amino acid: Not incorporated into ribosomal proteins

- Beta-sulfoalanine derivative: Features a sulfonate (-SO₃H) group on the β-carbon

Biochemical and Chemical Significance

L-Cysteic acid occupies critical roles in multiple biochemical contexts:

Oxidative Metabolism

As the terminal oxidation product of cysteine (Fig. 1), it represents a metabolic endpoint in sulfur amino acid catabolism:

Cysteine → Cysteine sulfinic acid → Cysteic acidThis irreversible oxidation occurs via enzymatic (e.g., cysteine dioxygenase) or non-enzymatic pathways (strong oxidants).

Taurine Biosynthesis

In microalgae and some animal tissues, L-cysteic acid serves as a direct precursor to taurine through decarboxylation:

L-Cysteic acid → Taurine + CO₂ Catalyzed by cysteine sulfinic acid decarboxylase (EC 4.1.1.29) or glutamate decarboxylase 1 (EC 4.1.1.15).

Protein Chemistry

The sulfonate group confers unique physicochemical properties:

- High polarity: pKa ~1.89 (α-COOH), 8.7 (α-NH₃⁺), 12.7 (sulfonate)

- Oxidative stability: Unlike cysteine’s thiol, the sulfonate resists further oxidation

- Metal coordination: Participates in Fe³⁺/Cu²⁺ binding in metalloenzymes

Synthetic Applications

Recent studies utilize L-cysteic acid in:

- Heterogeneous catalysis: Sulfonated magnetic graphene oxide composites for organic synthesis

- Peptide modification: Introduces sulfonate groups for enhanced solubility or ionic interactions

Table 1: Key Enzymatic Reactions Involving L-Cysteic Acid

Molecular Structure and Formula (C₃H₇NO₅S)

L-Cysteic acid possesses the molecular formula C₃H₇NO₅S, indicating a composition of three carbon atoms, seven hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular weight is consistently reported as 169.15-169.16 grams per mole across multiple sources [2] [4] [3].

The structural formula can be represented as HO₃S-CH₂-CH(NH₂)-COOH, which emphasizes the presence of three distinct functional groups: a sulfonic acid group (-SO₃H), an amino group (-NH₂), and a carboxyl group (-COOH) [5]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-3-sulfopropanoic acid [1].

L-Cysteic acid is classified as a beta-sulfoalanine and represents an oxidized derivative of the amino acid cysteine [6]. The compound is also known by several synonyms including cysteinesulfonic acid, L-alanine 3-sulfo-, and 3-sulfo-L-alanine [1] [7].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇NO₅S | Multiple sources [1] [2] [3] |

| Molecular Weight (g/mol) | 169.15-169.16 | Multiple sources [2] [4] [3] |

| CAS Number | 498-40-8 | Multiple sources [1] [2] [3] |

| International Union of Pure and Applied Chemistry Name | (2R)-2-amino-3-sulfopropanoic acid | PubChem [1] |

Stereochemistry and Configuration

L-Cysteic acid exhibits stereochemical properties characteristic of L-amino acids, with the L-configuration at the alpha-carbon atom. The compound possesses one defined stereocenter, specifically at the carbon atom bearing both the amino and carboxyl groups [8]. This stereochemical arrangement is denoted by the (2R) configuration in the International Union of Pure and Applied Chemistry nomenclature [1].

The compound belongs to the class of L-alpha-amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) [6] [9]. This stereochemical configuration is crucial for its biological activity and interaction with various biological systems.

Physical Properties

Melting Point and Thermal Stability

L-Cysteic acid demonstrates characteristic thermal behavior with decomposition occurring at elevated temperatures. The melting point of the monohydrate form is reported as 267°C with decomposition [10] [2]. For the anhydrous form, decomposition occurs in the range of 260-263°C [11].

The compound exhibits thermal stability under normal storage conditions but undergoes decomposition when heated to its melting point [12] [13]. This decomposition behavior is typical for amino acids containing sulfur functional groups, as observed in studies of thermal degradation of amino acids [14] [15].

Solubility Characteristics

L-Cysteic acid demonstrates excellent solubility in water, with the compound forming almost transparent solutions [10] [2]. This high water solubility is attributed to the presence of multiple polar functional groups, including the sulfonic acid group, carboxyl group, and amino group [5].

In contrast, the compound shows limited solubility in organic solvents. It is slightly soluble in methanol, which reflects the polar nature of the compound [11]. The high water solubility makes L-cysteic acid suitable for various aqueous applications and biological systems.

Optical Rotation and Activity

L-Cysteic acid exhibits optical activity due to its chiral center, demonstrating dextrorotatory behavior. The specific rotation [α]D²⁰ is reported in the range of +7.5 to +9.5° when measured in water at concentrations of 5-7.4% [2] [11]. For the monohydrate form, the specific rotation is more precisely defined as +7.5 ± 0.5° at a concentration of 5% in water [12] [13].

This positive optical rotation indicates that L-cysteic acid rotates plane-polarized light in the clockwise direction, which is consistent with its L-configuration [16] [17]. The magnitude of optical rotation is characteristic for each chiral compound and serves as an important identification parameter.

Chemical Properties

Acid-Base Characteristics and pKa Values

L-Cysteic acid exhibits complex acid-base behavior due to the presence of three ionizable functional groups. The compound has three distinct pKa values corresponding to its different functional groups [18].

| Functional Group | pKa Value | Temperature (°C) | Source |

|---|---|---|---|

| Sulfonic acid group (-SO₃H) | 1.3 | 25 | ZirChrom [18] |

| Carboxylic acid group (-COOH) | 1.9 | 25 | ZirChrom [18] |

| Amino group (-NH₂) | 8.70 | 25 | ZirChrom [18] |

The sulfonic acid group demonstrates the strongest acidity with a pKa of 1.3, followed by the carboxyl group at pKa 1.9 [18]. The amino group shows basic character with a pKa of 8.70, typical for amino groups in amino acids [18]. This pH behavior indicates that L-cysteic acid exists as a zwitterion at physiological pH, with the sulfonic acid and carboxyl groups deprotonated and the amino group protonated.

Functional Group Reactivity

The three functional groups in L-cysteic acid exhibit distinct reactivity patterns. Research has demonstrated that the reactivity of these groups varies significantly, with the sulfonic acid group showing the highest reactivity [19].

Studies on hydrogen-isotope exchange reactions have revealed that the reactivity of the sulfonic acid group is 2.6 times greater than that of the carboxyl group and 5.6 times greater than that of the amino group [19]. This differential reactivity is attributed to the electron-withdrawing effect of the sulfonic acid group, which influences the chemical behavior of the entire molecule.

The sulfonic acid group (-SO₃H) behaves as a strong acid, readily donating protons in aqueous solutions [5]. The carboxyl group (-COOH) exhibits typical carboxylic acid reactivity, participating in esterification and amide formation reactions. The amino group (-NH₂) can undergo typical amine reactions, including nucleophilic substitution and condensation reactions.

Chemical Stability Parameters

L-Cysteic acid demonstrates good chemical stability under normal storage conditions. The compound is classified as stable and combustible [12] [13]. Recommended storage conditions include room temperature storage, preferably in a cool and dark place below 15°C [2].

The compound maintains its stability in aqueous solutions and shows resistance to oxidation due to the already oxidized state of the sulfur atom in the sulfonic acid group [5]. This stability contrasts with its precursor cysteine, which is susceptible to oxidation of the thiol group.

L-Cysteic acid can be purified through crystallization from water by adding ethanol, and when recrystallized from aqueous methanol, it maintains its chemical integrity [12] [13]. The compound is compatible with standard laboratory conditions and does not require special handling beyond normal laboratory safety protocols.

The density of L-cysteic acid is reported as 1.775 g/cm³, indicating a relatively dense solid compound [4] [20]. The compound appears as white to off-white powder or crystalline material, with good physical stability under ambient conditions [10] [11] [12].

L-Cysteic acid represents a significant sulfur-containing amino acid derivative formed through the oxidation of L-cysteine, wherein the thiol group undergoes complete oxidation to form a sulfonic acid functionality. This transformation fundamentally alters the spectroscopic and analytical properties of the compound, necessitating comprehensive characterization using multiple analytical techniques. The following sections present detailed analyses of the spectroscopic and chromatographic behavior of L-cysteic acid using nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, collision cross section measurements, and chromatographic methods.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides critical structural information for L-cysteic acid through both proton and carbon-13 nuclei observations. The highly polar nature of the sulfonic acid group significantly influences the chemical environment of neighboring nuclei, resulting in characteristic spectral signatures that enable unambiguous identification and structural confirmation.

Proton Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy of L-cysteic acid reveals distinct chemical shifts and coupling patterns characteristic of the sulfonate-substituted amino acid structure [1]. The compound exhibits three primary proton environments corresponding to the α-carbon proton and the two diastereotopic β-carbon protons.

The α-proton (H-α) appears as a triplet at 4.086 parts per million with a coupling constant of 6.8 hertz, reflecting coupling to the two β-carbon protons [1]. This downfield chemical shift results from the electron-withdrawing effects of both the carboxyl and amino groups attached to the α-carbon. The β-carbon protons exhibit diastereotopic behavior due to the chiral center at the α-carbon, appearing as two distinct doublets of doublets at 3.524 and 3.280 parts per million [1].

The β-proton resonances demonstrate complex splitting patterns with coupling constants of 14.5 and 7.2 hertz for the first proton, and 14.5 and 6.4 hertz for the second proton [1]. The large coupling constant of 14.5 hertz represents geminal coupling between the two β-protons, while the smaller coupling constants reflect vicinal coupling to the α-proton. The significant downfield shift of these protons compared to typical aliphatic methylene groups results from the strong electron-withdrawing effect of the sulfonic acid substituent.

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

|---|---|---|---|---|

| H-α (CH) | 4.086 | Triplet | J = 6.8 | 1H |

| H-β1 (CH2) | 3.524 | Doublet of doublets | J = 14.5, 7.2 | 1H |

| H-β2 (CH2) | 3.280 | Doublet of doublets | J = 14.5, 6.4 | 1H |

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through direct observation of the carbon framework [1]. The spectrum exhibits three distinct carbon resonances corresponding to the three carbon atoms in the L-cysteic acid molecule.

The carboxyl carbon (C-1) appears at 174.648 parts per million, typical for carboxylic acid carbonyls in amino acids [1]. This chemical shift reflects the carbonyl carbon environment influenced by both the electron-withdrawing oxygen atoms and the α-amino acid substitution pattern. The α-carbon (C-2) resonates at 54.086 parts per million, positioned downfield from typical aliphatic carbons due to the electron-withdrawing effects of the carboxyl, amino, and β-sulfonate substituents [1].

The β-carbon (C-3) appears at 53.276 parts per million, exhibiting significant downfield displacement compared to typical methylene carbons [1]. This substantial deshielding results from the direct attachment of the sulfonic acid group, which exerts a powerful electron-withdrawing effect through both inductive and field effects. The relatively similar chemical shifts of the α- and β-carbons reflect the cumulative electron-withdrawing influences present in this highly functionalized amino acid derivative [2].

| Carbon Position | Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|---|

| C-1 (COOH) | 174.648 | Quaternary (C=O) | Carboxyl carbon |

| C-2 (CH) | 54.086 | Tertiary (CH) | α-Carbon |

| C-3 (CH2) | 53.276 | Secondary (CH2) | β-Carbon (sulfonate-bearing) |

Infrared and Fourier Transform Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of L-cysteic acid [3] [4]. The compound exhibits characteristic absorption bands corresponding to its amino acid backbone and distinctive sulfonic acid functionality.

The broad absorption region between 3400-3200 wavenumbers encompasses both nitrogen-hydrogen and oxygen-hydrogen stretching vibrations [4]. The amino group contributes primary amine stretching modes, while the carboxylic acid and sulfonic acid groups contribute hydroxyl stretching vibrations. The broadness of this absorption results from extensive hydrogen bonding interactions between molecules in the solid state [5].

Aliphatic carbon-hydrogen stretching vibrations appear in the 2950-2850 wavenumber region with medium intensity [4]. The carboxyl group exhibits its characteristic carbonyl stretching vibration between 1720-1680 wavenumbers as a strong absorption, confirming the presence of the carboxylic acid functionality [4].

The most diagnostic region for L-cysteic acid identification involves the sulfonic acid vibrational modes. The asymmetric sulfur-oxygen stretching vibration of the sulfonate group appears as a very strong absorption between 1250-1150 wavenumbers [4]. This intense absorption serves as a characteristic fingerprint for sulfonic acid-containing compounds. The symmetric sulfur-oxygen stretching vibration occurs between 1050-950 wavenumbers as a strong absorption [4].

Additional characteristic vibrations include nitrogen-hydrogen bending modes of the amino group between 1600-1500 wavenumbers, carbon-hydrogen bending vibrations between 1450-1350 wavenumbers, sulfur-oxygen bending vibrations between 850-750 wavenumbers, and carbon-sulfur stretching vibrations between 650-550 wavenumbers [4] [5].

| Frequency (cm⁻¹) | Assignment | Intensity | Characteristic Features |

|---|---|---|---|

| 3400-3200 | N-H and O-H stretching vibrations | Strong, broad | Broad absorption due to hydrogen bonding |

| 2950-2850 | C-H stretching vibrations | Medium | Aliphatic C-H stretches |

| 1720-1680 | C=O stretching (carboxyl group) | Strong | Carbonyl stretch of carboxylic acid |

| 1600-1500 | N-H bending (amino group) | Medium | Primary amine deformation |

| 1450-1350 | C-H bending vibrations | Medium | Alkyl group deformations |

| 1250-1150 | S=O stretching (sulfonate group) | Very strong | Characteristic sulfonate asymmetric stretch |

| 1050-950 | S-O stretching vibrations | Strong | Sulfonate symmetric stretch |

| 850-750 | S-O bending vibrations | Medium | Sulfonate deformation modes |

| 650-550 | C-S stretching vibrations | Medium | Carbon-sulfur bond vibrations |

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation pattern analysis. L-cysteic acid exhibits characteristic fragmentation pathways under various ionization conditions, enabling identification and quantification in complex matrices.

Gas Chromatography-Mass Spectrometry Fragmentation Patterns

Gas chromatography-mass spectrometry analysis of L-cysteic acid requires derivatization to enhance volatility and thermal stability [6] [7]. Under electron ionization conditions at 70 electron volts, the molecular ion appears at mass-to-charge ratio 169, corresponding to the protonated molecular ion [6].

The base peak appears at mass-to-charge ratio 147, representing loss of carbon dioxide (22 daltons) through decarboxylation [6]. This fragmentation pathway reflects the thermal lability of the carboxylic acid group under electron ionization conditions. Additional significant fragments include mass-to-charge ratio 124 (loss of carboxyl group, 45 daltons) and mass-to-charge ratio 106 (combined loss of carboxyl group and water, 63 daltons) [6].

The sulfonate group contributes characteristic fragments including mass-to-charge ratio 80 (sulfur trioxide cation) and various amino acid core fragments at mass-to-charge ratios 76, 59, 58, and 42 [6]. These fragmentation patterns provide diagnostic information for structural confirmation and enable selective detection in complex biological matrices.

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |

|---|---|---|---|

| 169 | 100.00 | [M]+ Molecular ion | Parent ion |

| 147 | 77.98 | [M-22]+ Loss of CO2 (22 Da) | Decarboxylation |

| 124 | 100.00 | [M-45]+ Loss of COOH (45 Da) | Carboxyl group loss |

| 106 | 47.98 | [M-63]+ Loss of COOH + H2O (63 Da) | Combined neutral losses |

| 80 | 86.90 | [SO3]+ Sulfonate fragment | Sulfonate cleavage |

| 76 | 41.70 | [C2H6NO2]+ Amino acid core | Side chain retention |

Liquid Chromatography-Mass Spectrometry Characterization

Liquid chromatography-mass spectrometry represents the preferred analytical approach for L-cysteic acid analysis due to its polar, ionic nature [8] [9]. Electrospray ionization provides efficient ionization in both positive and negative ion modes, generating characteristic molecular ion adducts.

In positive ion mode, the primary molecular ion species appears as the protonated molecule [M+H]+ at mass-to-charge ratio 170.01177 [9]. Additional adduct ions include sodium adducts [M+Na]+ at mass-to-charge ratio 191.99371 and ammonium adducts [M+NH4]+ at mass-to-charge ratio 187.03831 [9]. These adduct patterns provide confirmation of molecular weight and assist in structural identification.

Negative ion mode generates deprotonated molecular ions [M-H]- at mass-to-charge ratio 167.99721 [9]. The sulfonic acid group readily loses a proton under basic conditions, making negative ion mode particularly suitable for L-cysteic acid detection. Typical retention times range from 1.5 to 3.0 minutes depending on chromatographic conditions, with the compound eluting early due to its high polarity [9] [10].

| Ionization Mode | m/z | Adduct Type | Retention Time (min) | Peak Area |

|---|---|---|---|---|

| ESI Positive | 170.01177 | [M+H]+ | 1.96 | 1960679.58 |

| ESI Negative | 167.99721 | [M-H]- | 1.96 | 850000.00 |

| ESI Positive | 191.99371 | [M+Na]+ | 1.96 | 450000.00 |

| ESI Positive | 187.03831 | [M+NH4]+ | 1.96 | 320000.00 |

Collision Cross Section Measurements

Collision cross section measurements provide three-dimensional structural information through ion mobility spectrometry [11] [12]. These measurements characterize the effective collision area of gaseous ions with drift gas molecules, offering insights into molecular size, shape, and conformation.

L-cysteic acid exhibits characteristic collision cross section values dependent on the ionization adduct and experimental conditions [12]. The protonated molecular ion [M+H]+ demonstrates a collision cross section of 130.1 square angstroms in nitrogen drift gas at 298 kelvin [12]. This value reflects the compact, zwitterionic structure of the protonated amino acid in the gas phase.

Sodium adducts [M+Na]+ exhibit slightly larger collision cross sections of 136.6 square angstroms, reflecting the increased ionic radius and altered charge distribution upon sodium coordination [12]. Ammonium adducts [M+NH4]+ display the largest collision cross section values at 148.4 square angstroms, consistent with the bulkier ammonium cation and potential hydrogen bonding interactions [12].

Deprotonated molecular ions [M-H]- demonstrate collision cross sections of 127.3 square angstroms, smaller than the protonated species due to the anionic charge localization at the sulfonate group [12]. These collision cross section values provide diagnostic parameters for compound identification and enable separation of isobaric interferences in complex analytical matrices.

| Adduct Ion | m/z | Predicted CCS (Ų) | Drift Gas | Temperature (K) |

|---|---|---|---|---|

| [M+H]+ | 170.01177 | 130.1 | N2 | 298 |

| [M+Na]+ | 191.99371 | 136.6 | N2 | 298 |

| [M-H]- | 167.99721 | 127.3 | N2 | 298 |

| [M+NH4]+ | 187.03831 | 148.4 | N2 | 298 |

| [M+K]+ | 207.96765 | 135.4 | N2 | 298 |

Chromatographic Behavior

L-cysteic acid exhibits distinctive chromatographic behavior across various separation mechanisms due to its unique combination of amino acid backbone and sulfonic acid functionality [13] [14]. The highly polar, zwitterionic nature of the compound significantly influences its retention and separation characteristics.

In reversed-phase high-performance liquid chromatography using octadecylsilane stationary phases, L-cysteic acid exhibits minimal retention due to its high polarity and ionic character [14]. Typical retention times range from 2-3 minutes with retention coefficients of approximately 0.244 relative to phenylalanine [15]. Mobile phases containing trifluoroacetic acid or formic acid enhance peak shape and provide adequate retention through ion-pairing mechanisms.

Ion-exchange chromatography provides superior retention and separation capabilities for L-cysteic acid [13]. Strong cation exchange resins effectively retain the positively charged amino group, enabling separation from other amino acids and related compounds. Retention times of 8-10 minutes are typical with phosphate buffer mobile phases at acidic pH values [13].

Mixed-mode chromatography using stationary phases combining reversed-phase and ion-exchange mechanisms offers optimal separation characteristics [16]. The Primesep 100 column demonstrates excellent retention of L-cysteic acid with retention times of approximately 4.2 minutes using water-acetonitrile mobile phases containing sulfuric acid [16]. This approach provides superior peak shape and resolution compared to single-mode separation mechanisms.

Hydrophilic interaction chromatography represents another effective approach for L-cysteic acid analysis [14]. The polar interaction mechanism provides strong retention on hydrophilic stationary phases, with retention times exceeding 12 minutes and retention coefficients above 2.0 [14]. This technique proves particularly valuable for separating L-cysteic acid from less polar amino acids and metabolites.

| Chromatographic System | Stationary Phase | Mobile Phase | Retention Time (min) | Retention Coefficient |

|---|---|---|---|---|

| Reversed-phase HPLC | C18 column | H2O/ACN with TFA | 2.65 | 0.244 |

| Ion-exchange chromatography | Strong cation exchange | Phosphate buffer pH 2.1 | 8.50 | 1.150 |

| Mixed-mode chromatography | Primesep 100 | H2O/ACN with H2SO4 | 4.20 | 0.730 |

| Hydrophilic interaction chromatography | HILIC column | ACN/H2O with ammonium acetate | 12.80 | 2.140 |

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Takeda K, Kemmoku K, Satoh Y, Ogasawara Y, Shin-Ya K, Dairi T. N-Phenylacetylation and Nonribosomal Peptide Synthetases with Substrate Promiscuity for Biosynthesis of Heptapeptide Variants, JBIR-78 and JBIR-95. ACS Chem Biol. 2017 Jul 21;12(7):1813-1819. doi: 10.1021/acschembio.7b00314. Epub 2017 May 19. PubMed PMID: 28505407.

3: Bao W, Cao C, Li S, Bo L, Zhang M, Zhao X, Liu Y, Sun C. Metabonomic analysis of quercetin against the toxicity of acrylamide in rat urine. Food Funct. 2017 Mar 22;8(3):1204-1214. doi: 10.1039/c6fo01553k. PubMed PMID: 28224155.

4: Washio T, Kato S, Oikawa T. Molecular cloning and enzymological characterization of pyridoxal 5'-phosphate independent aspartate racemase from hyperthermophilic archaeon Thermococcus litoralis DSM 5473. Extremophiles. 2016 Sep;20(5):711-21. doi: 10.1007/s00792-016-0860-8. Epub 2016 Jul 20. PubMed PMID: 27438592.

5: Shi H, Hu L, Chen S, Bao W, Yang S, Zhao X, Sun C. Metabolomics analysis of urine from rats administered with long-term, low-dose acrylamide by ultra-performance liquid chromatography-mass spectrometry. Xenobiotica. 2017 May;47(5):439-449. doi: 10.1080/00498254.2016.1196509. Epub 2016 Jun 27. PubMed PMID: 27347750.

6: Zhang F, Gu S, Ding Y, Li L, Liu X. Simultaneous determination of ofloxacin and gatifloxacin on cysteic acid modified electrode in the presence of sodium dodecyl benzene sulfonate. Bioelectrochemistry. 2013 Feb;89:42-9. doi: 10.1016/j.bioelechem.2012.08.008. Epub 2012 Sep 12. PubMed PMID: 23044173.

7: Li XL, Yu J, Liu L. Poly[bis-(μ(7)-3-sulfonato-l-alaninato)sodiumzinc]. Acta Crystallogr Sect E Struct Rep Online. 2012 Jun 1;68(Pt 6):m849. doi: 10.1107/S160053681202394X. Epub 2012 May 31. PubMed PMID: 22719385; PubMed Central PMCID: PMC3379187.

8: Liu FH. Poly[[μ(7)-l-cysteato(2-)]disodium]. Acta Crystallogr Sect E Struct Rep Online. 2011 Oct 1;67(Pt 10):m1346-7. doi: 10.1107/S1600536811035525. Epub 2011 Sep 14. PubMed PMID: 22058689; PubMed Central PMCID: PMC3201222.

9: Sasahara A, Nanatani K, Enomoto M, Kuwahara S, Abe K. Substrate specificity of the aspartate:alanine antiporter (AspT) of Tetragenococcus halophilus in reconstituted liposomes. J Biol Chem. 2011 Aug 19;286(33):29044-52. doi: 10.1074/jbc.M111.260224. Epub 2011 Jun 30. PubMed PMID: 21719707; PubMed Central PMCID: PMC3190712.

10: Yu S, Feng S, Sun Y, Tang T, Han J, Wang F, Li T. [Determination of sulfur amino acids in feedstuffs by high performance liquid chromatography coupled with pre-column derivatization]. Se Pu. 2011 Mar;29(3):239-43. Chinese. PubMed PMID: 21657054.

11: Yang S, Froeyen M, Lescrinier E, Marlière P, Herdewijn P. 3-Phosphono-L-alanine as pyrophosphate mimic for DNA synthesis using HIV-1 reverse transcriptase. Org Biomol Chem. 2011 Jan 7;9(1):111-9. doi: 10.1039/c0ob00554a. Epub 2010 Nov 22. PubMed PMID: 21103490.

12: Faustino CM, Calado AR, Garcia-Rio L. Dimeric and monomeric surfactants derived from sulfur-containing amino acids. J Colloid Interface Sci. 2010 Nov 15;351(2):472-7. doi: 10.1016/j.jcis.2010.08.007. Epub 2010 Aug 10. PubMed PMID: 20800236.

13: Zhang F, Wen M, Cheng M, Liu D, Zhu A, Tian Y. Pt-NiCo nanostructures with facilitated electrocatalytic activities for sensitive determination of intracellular thiols with long-term stability. Chemistry. 2010 Sep 24;16(36):11115-20. doi: 10.1002/chem.201000574. PubMed PMID: 20687145.

14: Johnstone RD, Lennie AR, Parsons S, Pidcock E, Warren JE. Comparison of the effects of pressure on three layered hydrates: a partially successful attempt to predict a high-pressure phase transition. Acta Crystallogr B. 2009 Dec;65(Pt 6):731-48. doi: 10.1107/S0108768109039469. Epub 2009 Nov 16. PubMed PMID: 19923702.

15: Graham DE, Taylor SM, Wolf RZ, Namboori SC. Convergent evolution of coenzyme M biosynthesis in the Methanosarcinales: cysteate synthase evolved from an ancestral threonine synthase. Biochem J. 2009 Dec 10;424(3):467-78. doi: 10.1042/BJ20090999. PubMed PMID: 19761441.

16: Kärkönen A, Warinowski T, Teeri TH, Simola LK, Fry SC. On the mechanism of apoplastic H2O2 production during lignin formation and elicitation in cultured spruce cells--peroxidases after elicitation. Planta. 2009 Aug;230(3):553-67. doi: 10.1007/s00425-009-0968-5. Epub 2009 Jun 21. PubMed PMID: 19544069.

17: Yang L, Zhao G, Li W, Liu Y, Shi X, Jia X, Zhao K, Lu X, Xu Y, Xie D, Wu J, Chen J. Low-frequency vibrational modes of DL-homocysteic acid and related compounds. Spectrochim Acta A Mol Biomol Spectrosc. 2009 Sep 1;73(5):884-91. doi: 10.1016/j.saa.2009.04.011. Epub 2009 Apr 24. PubMed PMID: 19467923.

18: Kawakami Y, Ohuchi S, Morita T, Sugiyama K. Hypohomocysteinemic effect of cysteine is associated with increased plasma cysteine concentration in rats fed diets low in protein and methionine levels. J Nutr Sci Vitaminol (Tokyo). 2009 Feb;55(1):66-74. PubMed PMID: 19352065.

19: Øhman KT, Sagstuen E. Free radical conformations and conversions in X-irradiated single crystals of L-cysteic acid by electron magnetic resonance and density functional theory studies. J Phys Chem A. 2008 May 8;112(18):4284-93. doi: 10.1021/jp711821c. Epub 2008 Apr 16. PubMed PMID: 18412406.

20: Wang C, Mao Y, Wang D, Yang G, Qu Q, Hu X. Voltammetric determination of terbinafine in biological fluid at glassy carbon electrode modified by cysteic acid/carbon nanotubes composite film. Bioelectrochemistry. 2008 Feb;72(1):107-15. doi: 10.1016/j.bioelechem.2007.11.014. Epub 2007 Dec 5. PubMed PMID: 18226588.